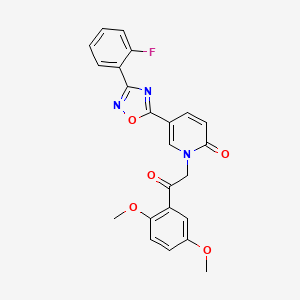

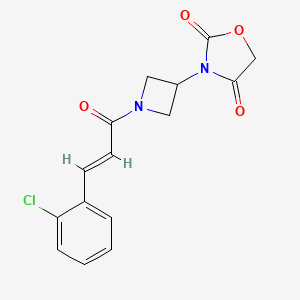

![molecular formula C17H13F3N2O2S B2843273 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide CAS No. 325854-83-9](/img/structure/B2843273.png)

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide” is a chemical compound with the molecular formula C22H22F3N3O2S . It is a part of a collection of rare and unique chemicals . The compound has a molecular weight of 449.499 .

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources. Further analysis would require advanced computational chemistry tools or experimental data .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis

This compound has a melting point of 236-237 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique

Antifungal and Antimicrobial Activities

Research studies have highlighted the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, which have been evaluated for their antifungal activities against strains such as Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur. Some of these compounds exhibited appreciable antifungal activity, suggesting potential applications in treating fungal infections (Gupta & Wagh, 2006). Additionally, novel 1,4-benzothiazine derivatives have been synthesized and investigated for their antimicrobial activities, showing promising results against Gram-positive bacteria, indicating their potential as antibacterial agents (Dabholkar & Gavande, 2016).

Antioxidant Properties

A study on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showed that these compounds possess moderate to significant radical scavenging activity. This suggests their potential use in developing treatments that require antioxidant properties (Ahmad et al., 2012).

Anticancer Activities

Several studies have focused on the synthesis of benzothiazole derivatives for their anticancer activities. For instance, research on the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has shown potent cytotoxic activities in vitro against certain cancer cell lines, including breast, ovarian, colon, and renal cell lines. These compounds exhibit a highly selective and potent antitumor property, which may be due to a novel mechanism of action, suggesting their potential in cancer therapy (Chua et al., 1999).

Enzyme Inhibition

Benzothiazole derivatives have also been evaluated for their role in inhibiting specific enzymes. For example, novel aldose reductase inhibitors have been synthesized, showing potent inhibition of the enzyme, which plays a crucial role in the development of diabetic complications. This suggests their potential application in treating conditions related to diabetes (Mylari et al., 1991).

Mécanisme D'action

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-6-7-13-12(8-10)22-16(24)14(25-13)9-15(23)21-11-4-2-1-3-5-11/h1-8,14H,9H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBAWINZYQCYTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

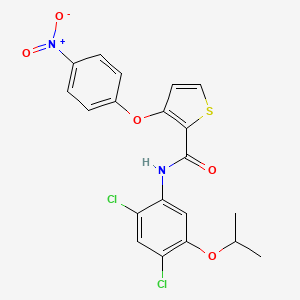

![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)

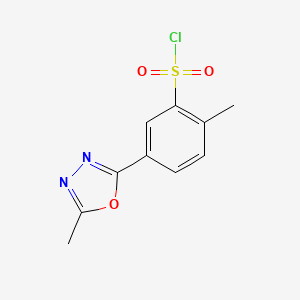

![N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2843193.png)

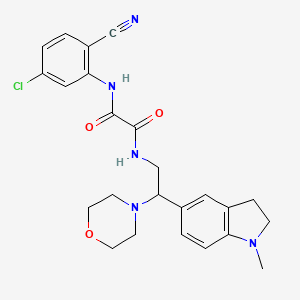

![N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2843195.png)

![N-(4-bromo-2-fluorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2843200.png)

![4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2843204.png)

![Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2843205.png)

![N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2843206.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2843207.png)